molecular formula C10H12O2 B8582953 (6-Methyl-1,3-dihydroisobenzofuran-5-yl)methanol

(6-Methyl-1,3-dihydroisobenzofuran-5-yl)methanol

Cat. No. B8582953
M. Wt: 164.20 g/mol
InChI Key: OGGHNQUXFGVBEK-UHFFFAOYSA-N
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Patent
US08592470B2

Procedure details

To a mixture of lithium powder (15 g, 2.1 mol), 4,4′-di-tert-butylbiphenyl (5.0 g, 0.021 mol) and tetrahydrofuran (200 mL) was added a mixture of 5,11-dioxatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),8-triene (35 g, 0.21 mol) described in Production Example 1-4 and tetrahydrofuran (100 mL) at −78° C., followed by stirring at that temperature for 4 hours. Water (10 mol) was added at that temperature to the reaction mixture, and thoroughly stirred. The reaction mixture was allowed to warm to room temperature, and extracted with ethyl acetate after addition of a 2 N aqueous solution of hydrochloric acid (500 mL). The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=3:7) to give the title compound (10 g, 30% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[Li].C(C1C=CC(C2C=CC(C(C)(C)C)=CC=2)=CC=1)(C)(C)C.[C:22]12[CH2:33][O:32][CH2:31][C:30]1=[CH:29][C:28]1[CH2:27][O:26][CH2:25][C:24]=1[CH:23]=2.O>O1CCCC1>[CH3:33][C:22]1[C:30]([CH2:31][OH:32])=[CH:29][C:28]2[CH2:27][O:26][CH2:25][C:24]=2[CH:23]=1 |^1:0|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Li]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C12=CC=3COCC3C=C2COC1
Step Three
Name
Quantity
10 mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at that temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
thoroughly stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
after addition of a 2 N aqueous solution of hydrochloric acid (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=3:7)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C(=CC2=C(COC2)C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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